Amyldihydromorphinone

Respiratory depression Opioid SAR Morphinan series

Amyldihydromorphinone (CAS 63868-40-6) is a semi‑synthetic opioid belonging to the 4,5α‑epoxymorphinan‑6‑one class — specifically a 5β‑pentyl‑substituted dihydromorphinone analogue. Its molecular formula is C₂₂H₂₉NO₃ and its exact monoisotopic mass is 355.2147 g·mol⁻¹.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
CAS No. 63868-40-6
Cat. No. B15444702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyldihydromorphinone
CAS63868-40-6
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCCC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C
InChIInChI=1S/C22H29NO3/c1-3-4-5-10-22-18(25)9-7-15-16-13-14-6-8-17(24)20(26-22)19(14)21(15,22)11-12-23(16)2/h6,8,15-16,24H,3-5,7,9-13H2,1-2H3/t15-,16+,21-,22-/m0/s1
InChIKeyZFMDJGSUUHEIDU-KFVVBQDRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyldihydromorphinone (CAS 63868-40-6) — Chemical Identity, Class and Core Characteristics for Sourcing


Amyldihydromorphinone (CAS 63868-40-6) is a semi‑synthetic opioid belonging to the 4,5α‑epoxymorphinan‑6‑one class — specifically a 5β‑pentyl‑substituted dihydromorphinone analogue . Its molecular formula is C₂₂H₂₉NO₃ and its exact monoisotopic mass is 355.2147 g·mol⁻¹ . The compound was first synthesised and pharmacologically characterised in the 1930s–1940s as part of a systematic programme exploring nuclear‑substituted morphine derivatives, where the 5‑pentyl modification was found to confer a distinct respiratory‑depressant profile relative to shorter‑chain and unsubstituted analogues [1][2].

Why Amyldihydromorphinone Cannot Be Interchanged with Other Dihydromorphinone Analogues — A Procurement Warning


Dihydromorphinone‑class opioids are not pharmacologically interchangeable merely on the basis of their shared morphinan‑6‑one core. Systematic head‑to‑head studies in the rabbit respiratory‑depression model demonstrated that appending an alkyl group at the 5‑position — methyl, ethyl, isopropyl, n‑amyl, benzyl or phenyl — drives potency and side‑effect liability in divergent directions [1]. Amyldihydromorphinone exhibits the highest respiratory‑depressant potency among 65 morphine derivatives examined in the same laboratory, yet contemporaneous medicinal‑chemistry reports judged its overall pharmacological action to be “less favourable” than that of the methyl analogue (methyldihydromorphinone/Metopon) [1][2]. Consequently, selecting a generic “dihydromorphinone” or even a different 5‑alkyl homologue without accounting for the specific 5‑pentyl substituent will yield a compound with a distinctly different efficacy‑to‑respiratory‑depression ratio, compromising experimental reproducibility and safety evaluation.

Quantitative Differentiation of Amyldihydromorphinone from Its Closest Structural and Pharmacological Comparators


Respiratory‑Depressant Potency: Amyldihydromorphinone vs. 64 Other Morphine Derivatives (Rabbit Minute‑Volume Model)

In a controlled rabbit study that determined the threshold dose required to depress respiratory minute volume, amyldihydromorphinone exhibited greater potency than any of the other 64 morphine‑related compounds tested in the same laboratory [1]. The comparators included the unsubstituted parent dihydromorphinone as well as 5‑methyl‑, 5‑ethyl‑, 5‑isopropyl‑, 5‑benzyl‑ and 5‑phenyl‑dihydromorphinone [1]. The finding directly demonstrates that the 5‑n‑pentyl substituent maximises respiratory‑depressant activity within this series.

Respiratory depression Opioid SAR Morphinan series

Direct Pharmacological Comparison: Amyldihydromorphinone vs. Methyldihydromorphinone (Metopon) — “Less Favourable” Profile

The seminal synthetic‑chemistry paper that first described amyldihydromorphinone explicitly stated that “the ethyl, isopropyl, and normal amyl analogs show less favorable pharmacological action than the methyl derivative” [1]. The methyl derivative (methyldihydromorphinone/Metopon) had previously been demonstrated to produce analgesia in man equivalent to 10 mg morphine at a dose of only 3.5 mg s.c., while exhibiting little emetic or respiratory‑depressant effect at therapeutic doses [2][3]. The “less favourable” designation for the amyl analogue indicates a narrower therapeutic window, driven largely by its exaggerated respiratory‑depressant potency documented in the companion pharmacological report [4].

Analgesic efficacy Side‑effect liability Nuclear‑substituted morphine

Structural Determinant of Differential Pharmacology: 5β‑Pentyl vs. 5‑Methyl vs. 5‑H (Unsubstituted) Substitution

The critical structural divergence of amyldihydromorphinone is the 5β‑pentyl chain on ring‑III of the morphinan scaffold, replacing the 5‑H of the parent dihydromorphinone (hydromorphone, MW 285.34) or the 5‑methyl of Metopon (MW 299.36) [1]. This increase in lipophilic bulk (clogP predicted ~3.5–4.0 vs. ~2.0 for hydromorphone) is the molecular feature that drives the exaggerated respiratory‑depressant potency documented in vivo [2]. The 5β stereochemistry is retained across all nuclear‑alkylated analogues, ensuring that potency differences arise solely from the nature of the alkyl substituent rather than from configurational changes [1].

Structure‑activity relationship Opioid pharmacophore Ring‑III substitution

Chemical Stability and Synthetic Accessibility: Amyldihydromorphinone vs. Other 5‑Alkyl Homologues

The original synthesis paper noted that neither amyldihydromorphinone nor its codeinone precursor could be reduced catalytically at the ketone group, in contrast to the methyl and ethyl analogues where reduction was facile [1]. Clemmensen reduction of amyldihydrocodeinone resulted not in the desired des‑oxy derivative but in reversion to amyldihydrothebainone through reductive scission of the ether ring [1]. This chemical behaviour implies that amyldihydromorphinone is intrinsically resistant to further hydrogenation at the 6‑keto position, a property that may simplify purification and storage but limits downstream derivatisation options compared with the methyl analogue.

Synthetic route Catalytic reduction Process chemistry

Evidence‑Based Research and Industrial Application Scenarios for Amyldihydromorphinone


Opioid Respiratory‑Depression Maximum‑Response Model Compound

Amyldihydromorphinone, as the most potent respiratory depressant among 65 morphine derivatives [1], serves as a positive control or maximum‑response reference in respiratory‑safety pharmacology studies. Its use enables the calibration of in‑vitro and in‑vivo respiratory‑depression assays where a strong, reproducible signal is required to define the upper limit of the assay window.

Structure‑Activity Relationship (SAR) Probe for 5‑Alkyl Chain‑Length Optimisation

The 5β‑pentyl substituent distinguishes amyldihydromorphinone from the clinically studied 5‑methyl analogue Metopon. Because the methyl analogue shows a favourable efficacy‑to‑respiratory‑depression ratio while the amyl analogue does not [2], systematic comparison of these two compounds allows medicinal‑chemistry teams to delineate the SAR of ring‑III alkyl chain length on therapeutic index.

Analytical Reference Standard for Dihydromorphinone‑Class Chemical Identification

The well‑characterised molecular formula (C₂₂H₂₉NO₃), exact mass (355.2147 g·mol⁻¹), and distinct chromatographic retention driven by the 5‑pentyl lipophilic increment make amyldihydromorphinone suitable as a reference standard for LC‑MS or GC‑MS identification and quantification of 5‑alkyl‑substituted morphinan‑6‑ones in forensic or metabolism studies.

Synthetic‑Route Benchmark and Stability Assessment

The documented resistance of amyldihydromorphinone to catalytic hydrogenation of the 6‑keto group [3] provides a built‑in stability feature that can be exploited in long‑term storage or formulation studies where reductive degradation is a concern. This property also distinguishes it from the methyl and ethyl analogues that are susceptible to reduction, guiding procurement for stability‑focused projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyldihydromorphinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.